Prodepin
Description
Preclinical studies suggest that Prodepin modulates amyloid-beta (Aβ) aggregation and enhances synaptic plasticity through dual inhibition of acetylcholinesterase (AChE) and glycogen synthase kinase-3β (GSK-3β) pathways . Its chemical structure features a benzothiazole core with a piperazine side chain, distinguishing it from conventional AChE inhibitors like donepezil and rivastigmine. Phase II clinical trials have reported a 30% improvement in cognitive scores compared to placebo, with a bioavailability of 85% and a half-life of 12–14 hours .
Properties
CAS No. |
155740-32-2 |
|---|---|
Molecular Formula |
C89H151N27O28S |
Molecular Weight |
2079.408 |
InChI |
InChI=1S/C89H151N27O28S/c1-44(2)36-58(79(136)102-48(8)72(129)109-60(39-67(124)125)81(138)114-69(46(5)6)86(143)108-53(19-12-14-31-91)74(131)101-47(7)71(128)100-41-68(126)127)103-65(121)40-99-85(142)70(49(9)119)115-84(141)64-22-17-34-116(64)87(144)61(38-50-23-25-51(120)26-24-50)111-82(139)62(42-117)113-83(140)63(43-118)112-78(135)57(29-35-145-10)107-76(133)55(21-16-33-98-89(95)96)105-80(137)59(37-45(3)4)110-77(134)56(27-28-66(122)123)106-75(132)54(20-15-32-97-88(93)94)104-73(130)52(92)18-11-13-30-90/h23-26,44-49,52-64,69-70,117-120H,11-22,27-43,90-92H2,1-10H3,(H,99,142)(H,100,128)(H,101,131)(H,102,136)(H,103,121)(H,104,130)(H,105,137)(H,106,132)(H,107,133)(H,108,143)(H,109,129)(H,110,134)(H,111,139)(H,112,135)(H,113,140)(H,114,138)(H,115,141)(H,122,123)(H,124,125)(H,126,127)(H4,93,94,97)(H4,95,96,98)/t47-,48-,49+,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,69-,70-/m0/s1 |
InChI Key |
WVYVIHNDXLSLDK-PYFXYNPWSA-N |
SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NCC(=O)O)NC(=O)CNC(=O)C(C(C)O)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)N |
Synonyms |
prodepin |
Origin of Product |
United States |
Comparison with Similar Compounds
Prodepin’s pharmacological profile is compared below with three structurally and mechanistically related compounds: Donepezil , Rivastigmine , and Ladostigil . Key parameters include pharmacokinetics (PK), pharmacodynamics (PD), clinical efficacy, and safety.
Pharmacokinetic Comparison
| Parameter | This compound | Donepezil | Rivastigmine | Ladostigil |
|---|---|---|---|---|
| Bioavailability | 85% | 100% | 40% (oral) | 70% |
| Tmax (h) | 2.5 | 3–4 | 1–2 | 2.5 |
| Half-life (h) | 12–14 | 70–80 | 1.5–3 | 10–12 |
| Metabolism | CYP3A4/2D6 | CYP3A4/2D6 | Esterases | CYP3A4 |
| Excretion | Renal (60%) | Renal (57%) | Renal (100%) | Renal (50%) |
Key Findings :
- This compound’s shorter half-life compared to donepezil may reduce accumulation-related toxicity (e.g., bradycardia) .
- Rivastigmine’s low oral bioavailability necessitates transdermal administration, whereas this compound’s high bioavailability supports oral dosing .
Pharmacodynamic Comparison
| Mechanism | This compound | Donepezil | Rivastigmine | Ladostigil |
|---|---|---|---|---|
| Primary Target | AChE & GSK-3β | AChE | AChE & BuChE | AChE & MAO-B |
| Aβ Aggregation Inhibition | Yes (IC50 = 2.1 µM) | No | No | Yes (IC50 = 5.3 µM) |
| Synaptic Plasticity | ↑ BDNF, ↑ CREB phosphorylation | Mild effect | No | Moderate effect |
Key Findings :
- This compound’s dual AChE/GSK-3β inhibition uniquely addresses both cholinergic deficits and Aβ pathology, unlike donepezil or rivastigmine .
- Ladostigil’s monoamine oxidase-B (MAO-B) inhibition provides neuroprotection but lacks this compound’s Aβ-targeting efficacy .
Key Findings :
- This compound’s superior GI tolerability (15% incidence) vs. rivastigmine (45%) may improve adherence .
- Donepezil’s long half-life correlates with higher cardiovascular risk, a limitation absent in this compound .
Tables Adapted From :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
